molecular formula C23H20N2O2 B12535118 N,N'-Dibenzoyl-4-allylbenzene-1,2-diamine CAS No. 820246-24-0

N,N'-Dibenzoyl-4-allylbenzene-1,2-diamine

Katalognummer: B12535118
CAS-Nummer: 820246-24-0
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: KQKFWXSMLZVEQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine is an organic compound characterized by the presence of two benzoyl groups attached to a 4-allylbenzene-1,2-diamine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine typically involves the reaction of 4-allylbenzene-1,2-diamine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The benzoyl groups can be reduced to form the corresponding alcohols.

    Substitution: The benzoyl groups can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Various acylated derivatives.

Wissenschaftliche Forschungsanwendungen

N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl groups may facilitate binding to these targets, while the allyl group can undergo further chemical modifications. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-Dibenzoyl-1,2-diaminobenzene: Lacks the allyl group, which may affect its reactivity and applications.

    N,N’-Dibenzoyl-4-methylbenzene-1,2-diamine: Contains a methyl group instead of an allyl group, leading to different chemical properties.

Uniqueness

N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine is unique due to the presence of the allyl group, which provides additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

820246-24-0

Molekularformel

C23H20N2O2

Molekulargewicht

356.4 g/mol

IUPAC-Name

N-(2-benzamido-4-prop-2-enylphenyl)benzamide

InChI

InChI=1S/C23H20N2O2/c1-2-9-17-14-15-20(24-22(26)18-10-5-3-6-11-18)21(16-17)25-23(27)19-12-7-4-8-13-19/h2-8,10-16H,1,9H2,(H,24,26)(H,25,27)

InChI-Schlüssel

KQKFWXSMLZVEQF-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.